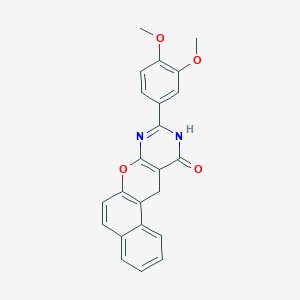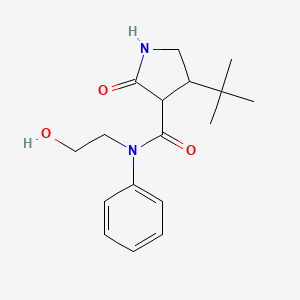![molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1](/img/structure/B6429897.png)
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea is a complex organic compound that features a bipyridine moiety and a methoxyphenyl group linked through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea typically involves multi-step organic synthesis
Preparation of Bipyridine Derivative: The bipyridine moiety can be synthesized through coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives and catalysts.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative is reacted with an electrophile to form the desired product.
Formation of Urea Linkage: The final step involves the reaction of the bipyridine and methoxyphenyl intermediates with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has several scientific research applications:
Coordination Chemistry: It can act as a ligand to form complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and photophysical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-bipyridine: Another bipyridine derivative known for its use in the synthesis of coordination polymers.
1,10-phenanthroline: A related compound with a similar structure and coordination behavior.
Uniqueness
3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea is unique due to the presence of both bipyridine and methoxyphenyl moieties, which confer distinct electronic and steric properties. This makes it a versatile ligand for the formation of metal complexes with tailored properties for specific applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOOFNSHVQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429833.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6429869.png)


![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
